molecular formula C17H19N7OS B2822878 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide CAS No. 2034361-74-3

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2822878
CAS No.: 2034361-74-3
M. Wt: 369.45
InChI Key: TYQCARMIKFNCJQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted at the 4-position with a 3,5-dimethylpyrazole moiety and at the 6-position with an azetidine ring bearing a carboxamide group linked to a 3-methylisothiazole. The pyrimidine scaffold is widely utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the azetidine ring introduces conformational rigidity. The isothiazole group, a sulfur- and nitrogen-containing heterocycle, may enhance electronic interactions with biological targets.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c1-10-4-12(3)24(21-10)15-6-14(18-9-19-15)23-7-13(8-23)17(25)20-16-5-11(2)22-26-16/h4-6,9,13H,7-8H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQCARMIKFNCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC(=NS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling to form the core structure. The final step involves the introduction of the azetidine ring and the carboxamide group. Common reagents used in these reactions include various halogenating agents, coupling reagents like EDC or DCC, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Structural Overview

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₅O
  • Molecular Weight : 321.4 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. The presence of the pyrazole and pyrimidine moieties is thought to enhance its interaction with biological targets involved in cancer cell proliferation.

Case Study: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth compared to control groups. The mechanism of action is hypothesized to involve the disruption of key signaling pathways associated with cell cycle regulation.

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Case Study: Efficacy Against Pathogens

In laboratory tests, the compound was effective against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent in treating bacterial infections.

Pesticidal Activity

The unique structure of this compound suggests its utility as a pesticide. Its ability to disrupt biological processes in pests makes it a candidate for development into an agricultural chemical.

Case Study: Field Trials

Field trials have been conducted to assess the efficacy of the compound against common agricultural pests. Results indicated a significant reduction in pest populations when applied at recommended dosages, supporting its potential use in sustainable agriculture.

Safety Profile Assessment

Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural contexts. Toxicological studies have been performed to evaluate its effects on non-target organisms and human health.

Findings

The compound exhibited low toxicity levels in preliminary studies, suggesting that it could be developed for safe use in various applications. However, further long-term studies are necessary to fully understand its safety profile.

Mechanism of Action

The mechanism of action of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared heterocyclic cores and substituent variations. Below is a comparative analysis using evidence-derived examples:

Pyrazole Derivatives

lists pyrazole-carboximidamide derivatives (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) with phenyl, methoxy, halogen, or nitro substituents. Key differences include:

Pyrimidine-Based Heterocycles

describes pyrimidine derivatives (e.g., 4i and 4j) with coumarin and tetrazolyl groups. Comparisons highlight:

  • Functional Groups : The target compound’s azetidine carboxamide replaces the coumarin or tetrazolyl moieties, reducing aromatic bulk and possibly improving solubility.
  • Synthetic Complexity : Coupling pyrimidine with azetidine (a strained four-membered ring) may require specialized conditions compared to dihydrotetrazole formation in ’s compounds .

Isothiazole-Containing Analogs

Structural and Functional Implications

Electronic and Steric Profiles

  • Pyrimidine-Pyrazole Synergy : The pyrimidine-pyrazole linkage may enhance rigidity and electronic delocalization compared to dihydro-pyrazole derivatives .
  • Azetidine vs.

Data Table: Comparative Analysis of Key Compounds

Compound Name (Source) Core Structure Key Substituents Notable Features
Target Compound Pyrimidine-Pyrazole-Azetidine 3,5-Dimethylpyrazole, 3-Methylisothiazole Conformational rigidity, sulfur polarity
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Dihydro-pyrazole Phenyl, carboximidamide Planar carboximidamide for H-bonding
4i/4j () Pyrimidine-Coumarin-Tetrazole Coumarin, tetrazolyl High aromaticity, potential fluorescence

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, targets, and efficacy based on diverse research findings.

Research indicates that this compound exhibits significant affinity for various biological targets:

  • Adenosine Receptors :
    • The compound has been shown to bind effectively to adenosine receptors, particularly A2A and A1 subtypes. The binding affinity (Ki values) for A2A receptors in human cells is approximately 2.10 nM , indicating potent interaction at physiological pH levels .
    • For A1 receptors, the Ki value is noted to be 210 nM , suggesting a moderate affinity compared to A2A .
  • Potassium Channels :
    • It also interacts with potassium voltage-gated channels (specifically hERG), with an IC50 value of 650 nM , indicating its potential role in modulating cardiac action potentials .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial effects, preliminary results indicate antifungal activity against species such as Candida albicans. The minimum inhibitory concentration (MIC) values need further investigation to establish clinical relevance.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial efficacy of similar pyrazole derivatives, showing that compounds with structural similarities exhibited significant activity against both Gram-positive and Gram-negative organisms .
  • Pharmacokinetic Studies :
    • Pharmacokinetic profiling in animal models revealed acceptable oral bioavailability and a favorable clearance rate, suggesting potential for therapeutic use .

Data Summary Table

Biological TargetAffinity (Ki/IC50)Activity TypeReference
Adenosine receptor A2A (Human)2.10 nMAntagonist
Adenosine receptor A1 (Human)210 nMAntagonist
Potassium channel (hERG)650 nMInhibitor
Staphylococcus aureusMIC not specifiedAntibacterial
Escherichia coliMIC not specifiedAntibacterial
Candida albicansMIC not specifiedAntifungal

Q & A

Basic: What are the key structural features of this compound, and how do they influence its biological activity?

The compound integrates three critical motifs:

  • Azetidine-3-carboxamide core : Enhances conformational rigidity and hydrogen-bonding capacity via the carboxamide group, critical for target binding .
  • Pyrimidine-pyrazole hybrid : The pyrimidine ring (6-position) substituted with a 3,5-dimethylpyrazole enhances π-π stacking and hydrophobic interactions, common in kinase inhibitors .
  • 3-Methylisothiazole : The isothiazole moiety introduces sulfur-based electronegativity, potentially improving metabolic stability and target affinity .

Methodological Insight : Structural analogs (e.g., ’s azetidine-pyrimidine derivatives) show that pyrazole methylation (3,5-dimethyl) reduces off-target interactions by steric hindrance. Computational docking (e.g., ) can validate these hypotheses.

Basic: What synthetic strategies are employed to prepare this compound?

Synthesis typically involves:

Azetidine ring formation : Cyclization of β-lactam precursors or [2+2] photocycloaddition, followed by carboxamide functionalization .

Pyrimidine-pyrazole coupling : Suzuki-Miyaura cross-coupling between 4-chloro-6-(pyrazol-1-yl)pyrimidine and azetidine intermediates under Pd catalysis .

Isothiazole incorporation : Nucleophilic substitution or amide coupling using 3-methylisothiazol-5-amine .

Example Protocol (from ):

  • React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (1 mmol) with K₂CO₃ (1.2 mmol) and RCH₂Cl (1.1 mmol) in DMF at RT. Yields >70% after HPLC purification.

Basic: What analytical techniques are used to characterize this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., azetidine CH₂ at δ 3.2–3.8 ppm) and confirms regiochemistry .
  • HRMS/ESI-MS : Validates molecular weight (e.g., [M+H]+ = 426.18 g/mol) .
  • X-ray crystallography : Resolves stereochemistry (e.g., ’s pyrazolo[1,5-a]pyrimidine analog).

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